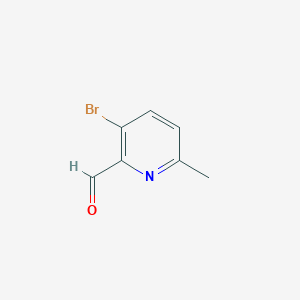
6-(4-bromophenoxy)pyridine-3-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-bromophenoxy)pyridine-3-carbaldehyde (6-BPPC) is a versatile chemical compound that has been used in a variety of scientific research applications. It is a heterocyclic aromatic compound with a molecular formula of C9H6BrNO2. 6-BPPC has been used for its unique properties, such as its ability to form stable complexes with transition metal ions, its reactivity towards nucleophilic substitution, and its potential applications in organic synthesis.
Aplicaciones Científicas De Investigación
6-(4-bromophenoxy)pyridine-3-carbaldehyde has been used in a variety of scientific research applications. It has been used in the synthesis of drugs, as a ligand in coordination chemistry, and as a catalyst in organic synthesis. 6-(4-bromophenoxy)pyridine-3-carbaldehyde has also been used to study the mechanisms of action of enzymes, to study the interactions between metal ions and proteins, and to study the structure and reactivity of organic molecules.
Mecanismo De Acción
6-(4-bromophenoxy)pyridine-3-carbaldehyde has several unique properties that make it useful for scientific research. It can form stable complexes with transition metal ions, and it can undergo nucleophilic substitution reactions. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde can act as a catalyst in organic synthesis, and it can be used to study the structure and reactivity of organic molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-bromophenoxy)pyridine-3-carbaldehyde are not well understood. 6-(4-bromophenoxy)pyridine-3-carbaldehyde has been shown to have some antimicrobial activity, but its exact mechanism of action is not known. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde has been shown to have some anti-inflammatory and analgesic effects, but again, the exact mechanism of action is not known.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-(4-bromophenoxy)pyridine-3-carbaldehyde in lab experiments include its stability, its ability to form stable complexes with transition metal ions, and its reactivity towards nucleophilic substitution reactions. The limitations of using 6-(4-bromophenoxy)pyridine-3-carbaldehyde in lab experiments include its potential toxicity, its potential to cause skin irritation, and its potential to cause eye irritation.
Direcciones Futuras
The potential future directions for 6-(4-bromophenoxy)pyridine-3-carbaldehyde include its use in the synthesis of drugs, its use as a ligand in coordination chemistry, its use as a catalyst in organic synthesis, its use to study the mechanisms of action of enzymes, its use to study the interactions between metal ions and proteins, and its use to study the structure and reactivity of organic molecules. In addition, 6-(4-bromophenoxy)pyridine-3-carbaldehyde could be further studied for its potential antimicrobial, anti-inflammatory, and analgesic effects, as well as its potential toxicity and its potential to cause skin and eye irritation.
Métodos De Síntesis
6-(4-bromophenoxy)pyridine-3-carbaldehyde can be synthesized using several different methods. One method involves the reaction of 4-bromophenol with pyridine-3-carbaldehyde in the presence of a base, such as potassium carbonate. This reaction results in the formation of the desired 6-(4-bromophenoxy)pyridine-3-carbaldehyde product. Other methods of synthesis include the reaction of 4-bromophenol with pyridine-3-carbaldehyde in the presence of an acid, such as sulfuric acid, or the reaction of 4-bromophenol with pyridine-3-carboxaldehyde in the presence of a catalyst, such as palladium chloride.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(4-bromophenoxy)pyridine-3-carbaldehyde involves the reaction of 4-bromophenol with 3-pyridinecarboxaldehyde in the presence of a base to form the desired product.", "Starting Materials": [ "4-bromophenol", "3-pyridinecarboxaldehyde", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Dissolve 4-bromophenol in a suitable solvent (e.g. ethanol)", "Add 3-pyridinecarboxaldehyde to the solution", "Add a base (e.g. sodium hydroxide) to the solution to initiate the reaction", "Heat the reaction mixture under reflux for several hours", "Allow the mixture to cool and then filter the resulting solid", "Wash the solid with a suitable solvent (e.g. water) to remove any impurities", "Dry the solid under vacuum to obtain the desired product" ] } | |
Número CAS |
1502977-89-0 |
Nombre del producto |
6-(4-bromophenoxy)pyridine-3-carbaldehyde |
Fórmula molecular |
C12H8BrNO2 |
Peso molecular |
278.1 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




